molecular formula C12H15N B13691195 3-[4-(tert-Butyl)phenyl]-2H-azirine

3-[4-(tert-Butyl)phenyl]-2H-azirine

Cat. No.: B13691195
M. Wt: 173.25 g/mol
InChI Key: HPEJRJWAWAHTIO-UHFFFAOYSA-N
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Description

3-[4-(tert-Butyl)phenyl]-2H-azirine is a versatile and highly valuable synthetic intermediate in organic chemistry and drug discovery research. As a member of the strained 2H-azirine family, its reactivity is driven by the release of ring strain, making it a powerful precursor to a wide range of nitrogen-containing compounds . This compound serves as an excellent electrophilic building block for the stereoselective preparation of highly functionalized NH-aziridines upon reaction with organolithium reagents . Its primary research value lies in its application as a key scaffold for constructing complex heterocyclic hybrids, which are a central strategy in modern medicinal chemistry for developing new therapeutic agents . The azirine ring can undergo various ring-expansion and rearrangement reactions, enabling access to diverse structures such as isoxazoles, pyrroles, and oxazoles . For instance, azirinyl-substituted precursors can participate in [3+2] cycloaddition reactions to yield azirinyl(isoxazolyl)ketones, which can be further transformed under LED light or catalytic conditions into biisoxazoles or other hybrid systems . The 4-tert-butylphenyl substituent enhances the compound's stability and modulates its steric and electronic properties, influencing its reactivity and the outcome of downstream reactions. This product is intended for research purposes only by qualified laboratory personnel.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-2H-azirine

InChI

InChI=1S/C12H15N/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-11/h4-7H,8H2,1-3H3

InChI Key

HPEJRJWAWAHTIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 3-[4-(tert-Butyl)phenyl]-2H-azirine often starts from substituted benzaldehydes or related precursors bearing the 4-(tert-butyl)phenyl group. The key step involves formation of the azirine ring, typically via cyclization of suitable precursors such as tosylated oximes or imidazolides.

Method Using Tosylated Oximes and Base-Induced Cyclization

  • Step 1: Preparation of oxime from the corresponding ketone or aldehyde precursor.
  • Step 2: Tosylation of the oxime using tosyl anhydride (Ts2O) in the presence of pyridine and DMAP as catalysts.
  • Step 3: Treatment of the tosylated oxime with a base such as triethylamine (Et3N) in toluene to induce cyclization and form the azirine ring.

This method provides a practical and high-yielding approach, with reported yields around 70-80% for similar 3-aryl-2H-azirines.

Alternative Halogen Exchange (Halex) Reaction for Azirine Derivatives

A recent method involves halogen exchange on 2-halo-2H-azirines to introduce different halogen substituents, which can be adapted for functionalized azirines such as 3-[4-(tert-Butyl)phenyl]-2H-azirine derivatives:

  • Starting from 2-bromo-2H-azirine derivatives, halogen exchange with potassium iodide (KI) or tetrabutylammonium fluoride (TBAF) in acetone can yield 2-fluoro or 2-iodo azirines.
  • This method uses inexpensive, safe reagents and provides high yields.
  • The reaction proceeds via a cascade SN2′–SN2′ mechanism.

Though this method focuses on halogenated azirines, it can be applied to derivatives bearing bulky substituents like the tert-butylphenyl group.

Data Table: Summary of Preparation Methods and Outcomes for 3-[4-(tert-Butyl)phenyl]-2H-azirine

Method Key Reagents & Conditions Yield (%) Notes Reference
Tosylated Oxime Cyclization Oxime, Ts2O, pyridine, DMAP, Et3N, toluene 70-80 Practical simplicity, moderate enantioselectivity
Halogen Exchange (Halex) 2-Bromo-azirine, KI or TBAF, acetone >80 High yield, safe reagents, applicable to halo-azirines
Multi-step Synthesis via Imidazolide CDI, magnesium salt of malonic acid derivatives Moderate Multi-step, moderate yield, applicable to substituted azirines

Research Outcomes and Analysis

  • The tosylated oxime cyclization method is favored for its straightforward procedure and relatively high yields, making it suitable for preparing 3-[4-(tert-Butyl)phenyl]-2H-azirine with good chemical purity.
  • Halex reaction provides an efficient route to halogenated azirines, which can serve as intermediates for further functionalization, including the introduction of bulky groups such as tert-butylphenyl.
  • Spectroscopic characterization (1H NMR, 13C NMR, HRMS) confirms the structure and purity of the synthesized azirines in all methods.
  • Challenges remain in achieving high enantioselectivity and controlling ring-opening reactions due to the strain in the azirine ring.
  • Recent reviews emphasize the importance of metal catalysis and photocatalysis to improve selectivity and functionalization of 2H-azirines, which could be adapted for the tert-butylphenyl substituted derivatives.

Chemical Reactions Analysis

Types of Reactions

3-[4-(tert-Butyl)phenyl]-2H-azirine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the azirine ring into more stable amine derivatives.

    Substitution: The tert-butyl group and the azirine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction typically produces amines.

Scientific Research Applications

3-[4-(tert-Butyl)phenyl]-2H-azirine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(tert-Butyl)phenyl]-2H-azirine involves its interaction with specific molecular targets and pathways. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[4-(tert-Butyl)phenyl]-2H-azirine with other 3-aryl-2H-azirines, focusing on substituent effects, reactivity, and physical properties. Key compounds for comparison include:

Electronic Effects of Substituents

  • Electron-Withdrawing Groups (EWGs):

    • 3-(4-Nitrophenyl)-2H-azirine (2c): The nitro group (EWG) enhances electrophilicity at the azirine ring, favoring 1:2 adduct formation in reactions with acylketenes (e.g., 5,7-dioxa-1-azabicyclo[4.4.1]undeca-3,8-diene-2,10-diones) .
    • 3-(4-Trifluoromethylphenyl)-2H-azirine (3-15d): The CF₃ group (moderate EWG) results in distinct NMR shifts (e.g., ¹⁹F NMR: δ –63.2 ppm) and a yield of 78% in synthesis .
  • Steric hindrance may slow reaction kinetics compared to less bulky substituents.
  • Halogen Substituents:

    • 3-(4-Bromophenyl)-2H-azirine (3-15f): Bromine (weak EWG) introduces moderate electronic effects, with reactivity intermediate between EDGs and EWGs .

Physical Properties

  • Melting Points: 3-[o-(2-Propynyloxy)phenyl]-2H-azirine: 57–58°C .
  • NMR Characteristics:

    • ¹H NMR: Azirine protons typically resonate at δ 1.8–2.0 ppm (e.g., 3-15d: δ 1.87 ppm) .
    • ¹³C NMR: Azirine carbons appear at δ ~165 ppm (C=N) and δ ~20 ppm (CH₂) .

Reactivity in Cycloadditions

  • With Acylketenes: EWGs (e.g., NO₂, CF₃) favor 1:2 adducts (e.g., triazolo derivatives) due to enhanced electrophilicity . EDGs (e.g., tert-butyl) may favor 1:1 adducts or alternative pathways, though steric bulk could suppress reactivity.
  • Domino Reactions: tert-Butyl substituents may impede coupling reactions (e.g., with acylketenes) due to steric hindrance, contrasting with smaller substituents like methyl or halogens .

Research Findings and Limitations

  • Key Findings:

    • Substituent electronic and steric properties dictate azirine reactivity and product selectivity.
    • tert-Butyl groups likely reduce reaction rates in cycloadditions but improve thermal stability .
  • Limitations: Direct experimental data on 3-[4-(tert-Butyl)phenyl]-2H-azirine are absent in the provided evidence. Conclusions are extrapolated from studies on structurally related compounds . Further experimental work is required to validate these hypotheses.

Q & A

Basic: What are the optimal synthetic routes for 3-[4-(tert-Butyl)phenyl]-2H-azirine, and what experimental conditions are critical to minimize side reactions?

The synthesis of azirines typically involves cyclization of hydrazone precursors under controlled conditions. For 3-[4-(tert-Butyl)phenyl]-2H-azirine, a method analogous to the cyclization of 2,4-dimethylphenylhydrazone with halogenating agents (e.g., N-bromosuccinimide) in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) is recommended. Key considerations include:

  • Inert atmosphere : To prevent oxidation or unintended side reactions, conduct reactions under nitrogen/argon .
  • Temperature control : Maintain low temperatures (0–5°C) during precursor activation to avoid premature ring closure.
  • Purification : Use column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product from byproducts like dimerized species .

Advanced: How can computational methods be integrated to predict and optimize the reactivity of 3-[4-(tert-Butyl)phenyl]-2H-azirine in novel reactions?

State-of-the-art computational approaches, such as density functional theory (DFT), can model the compound’s strained azirine ring and predict sites of nucleophilic/electrophilic attack. For example:

  • Reaction path search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to identify transition states and intermediates in ring-opening reactions .
  • Solvent effects : Simulate solvent interactions (via COSMO-RS) to optimize reaction media for desired pathways (e.g., polar aprotic solvents stabilize zwitterionic intermediates) .
  • Machine learning : Train models on existing azirine reactivity datasets to predict regioselectivity in cycloaddition reactions .

Basic: What spectroscopic techniques are most effective for characterizing 3-[4-(tert-Butyl)phenyl]-2H-azirine, and what key spectral signatures should researchers prioritize?

  • NMR Spectroscopy :
    • ¹H NMR : The azirine proton (CH=N) appears as a singlet near δ 3.5–4.5 ppm. The tert-butyl group shows a sharp singlet at δ 1.3–1.4 ppm .
    • ¹³C NMR : The sp²-hybridized C=N carbon resonates at δ 160–170 ppm .
  • IR Spectroscopy : The C=N stretch is observed at ~1650–1700 cm⁻¹, while tert-butyl C-H bends appear near 1360 and 1390 cm⁻¹ .
  • X-ray Crystallography : Resolves the strained azirine ring geometry (bond angles ~60°) and confirms substitution patterns .

Advanced: How can researchers resolve contradictions between theoretical predictions and experimental outcomes in azirine-mediated reactions?

Discrepancies often arise from unaccounted experimental variables (e.g., trace moisture, solvent purity) or oversimplified computational models. Strategies include:

  • Sensitivity analysis : Test how minor changes in reaction conditions (e.g., 5% water in solvent) affect outcomes experimentally .
  • Multiscale modeling : Combine DFT with molecular dynamics (MD) to simulate real-time interactions under non-ideal conditions .
  • Feedback loops : Use high-throughput experimentation to generate data for refining computational parameters (e.g., adjusting activation barriers by ±2 kcal/mol) .

Basic: What safety protocols are essential when handling 3-[4-(tert-Butyl)phenyl]-2H-azirine due to its high reactivity?

  • Controlled environment : Use gloveboxes or fume hoods to avoid exposure to moisture/oxygen, which can trigger decomposition .
  • Storage : Keep the compound at –20°C under inert gas (argon) in sealed, light-resistant vials .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats during synthesis .

Advanced: What methodological frameworks are suitable for studying the biological interactions of 3-[4-(tert-Butyl)phenyl]-2H-azirine derivatives?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives against target enzymes (e.g., cytochrome P450) and predict binding affinities .
  • Kinetic assays : Monitor time-dependent inhibition via fluorescence quenching or HPLC-based activity measurements .
  • Metabolic stability studies : Employ liver microsome assays (human/rat) with LC-MS analysis to evaluate metabolic degradation pathways .

Basic: How can researchers design factorial experiments to study the effects of substituents on azirine stability?

A 2³ factorial design can systematically vary:

  • Factors : Substituent electronegativity (e.g., –NO₂ vs. –OCH₃), steric bulk (tert-butyl vs. methyl), and solvent polarity (DMSO vs. toluene).
  • Response variables : Half-life (t₁/₂) in solution, quantified via UV-Vis spectroscopy .
  • Statistical analysis : Use ANOVA to identify significant interactions (e.g., steric bulk × solvent polarity) impacting stability .

Advanced: What mechanistic insights can be gained from studying the photolytic behavior of 3-[4-(tert-Butyl)phenyl]-2H-azirine?

  • Laser flash photolysis : Track transient intermediates (e.g., nitrile ylides) with nanosecond resolution to map photodegradation pathways .
  • Wavelength-dependent studies : Irradiate at 254 nm (C=N cleavage) vs. 365 nm (ring-opening) to isolate competing mechanisms .
  • Theoretical correlation : Compare experimental activation energies with TD-DFT-calculated excited-state potential energy surfaces .

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